2-(2-(Furan-2-yl)phenyl)acetic acid
Overview
Description
2-(2-(Furan-2-yl)phenyl)acetic acid is a heteroarene . It is one of the compounds detected in tobacco smoke condensate .
Synthesis Analysis
The Phenyl-acetic acid furan-2-ylmethylene-hydrazide was synthesized from methyl phenylacetate, hydrazine hydrate, and furfural, and then reacted with nickel chloride hexahydrate to form a complex .Molecular Structure Analysis
The molecular formula of this compound is C12H10O3 . The X-ray single crystal diffraction showed that the crystal of H2L belonged to the monoclinic system, space group P2 (1)/c .Chemical Reactions Analysis
The reaction involves a Michael addition of a hydride nucleophile to the enone subunit, followed by a Lewis-acid-assisted cyclization and the formation of a furan–indium intermediate .Physical and Chemical Properties Analysis
The molecular weight of this compound is 202.21 g/mol . The compound has a topological polar surface area of 50.4 Ų .Mechanism of Action
Target of Action
It’s known that furan derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that 2-(2-(Furan-2-yl)phenyl)acetic acid may also interact with multiple targets.
Mode of Action
It’s known that furan derivatives have a wide range of biological and pharmacological characteristics . This suggests that the compound may interact with its targets in a way that triggers a variety of biological responses.
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have a broad spectrum of molecular and cellular effects.
Action Environment
It’s known that the compound should be stored in a dry, room temperature environment . This suggests that certain environmental conditions may affect the compound’s stability and efficacy.
Safety and Hazards
Properties
IUPAC Name |
2-[2-(furan-2-yl)phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-4-1-2-5-10(9)11-6-3-7-15-11/h1-7H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWPEMJYQLBGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303417 | |
Record name | 2-(2-Furanyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568630-25-1 | |
Record name | 2-(2-Furanyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568630-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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